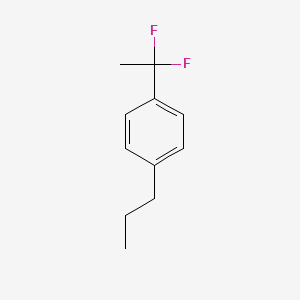

1-(1,1-Difluoroethyl)-4-propylbenzene

Description

Overview of 1-(1,1-Difluoroethyl)-4-propylbenzene: Nomenclature and Structural Features

This compound, designated by the Chemical Abstracts Service number 1186195-15-2, represents a substituted benzene derivative incorporating both propyl and difluoroethyl functional groups. The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting the systematic naming conventions for aromatic compounds with multiple substituents. The molecular formula C₁₁H₁₄F₂ indicates a molecular composition consisting of eleven carbon atoms, fourteen hydrogen atoms, and two fluorine atoms, resulting in a molecular weight of 184.23 grams per mole.

The structural architecture of this compound features a benzene ring as the central aromatic core, with two distinct substituents positioned in a para configuration. The propyl group (-CH₂CH₂CH₃) occupies one para position, contributing to the lipophilic character of the molecule, while the 1,1-difluoroethyl group (-CH(CF₂H)) occupies the opposite para position. This geminal difluoro arrangement is particularly noteworthy, as difluoromethyl groups have been recognized for their ability to serve as hydrogen bond donors and their role as bioisosteres of various functional groups including carbonyl, sulfonyl, and oxygen atoms.

The compound exists as a white powder with high purity levels, typically exceeding 95% in commercial preparations. Physical property predictions suggest a boiling point of approximately 213.5 degrees Celsius and a flash point of 67.0 degrees Celsius, indicating moderate volatility and thermal stability characteristics. The presence of fluorine atoms significantly influences the electronic properties of the molecule, as fluorine's high electronegativity creates polar bonds that can affect molecular interactions and reactivity patterns.

Historical Context and Rationale for Academic Investigation

The academic investigation of this compound emerges from the broader historical development of organofluorine chemistry, which has experienced remarkable growth over the past several decades. The incorporation of fluorine atoms into organic molecules has become increasingly significant in pharmaceutical research, with approximately 20-25% of pharmaceutical compounds containing fluorine substituents. The specific interest in difluoromethyl-containing compounds has intensified due to regulatory considerations surrounding Per- and Polyfluoroalkyl Substances, with the European Union releasing new guidelines in 2023 that encompass trifluoromethyl groups within PFAS regulations.

The difluoromethyl motif, exemplified in this compound, has gained prominence as a promising alternative to trifluoromethyl groups due to its unique properties that combine improved potency-modulated lipophilicity with hydrogen bond donor capabilities. This functional group serves as an effective bioisostere of ethers and thiols, offering distinctive characteristics that hold promise for advancements in pharmaceutical and agrochemical applications. The geminal difluoro arrangement provides conformational effects and enables hydrogen-bonding interactions, creating opportunities for enhanced drug potency and selectivity.

Recent research has demonstrated that the direct functional group transformation of carbon-fluorine bonds represents an emerging area of synthetic chemistry, with particular emphasis on the development of defluorinative functionalization approaches. The study of compounds like this compound contributes to understanding how difluoromethyl groups can be utilized in late-stage functionalization strategies for drug discovery, enabling direct functional group transformation of complex molecules while maintaining broad functional group tolerance.

The synthetic accessibility of this compound through various methodologies, including Grignard reagent-based approaches for related propylbenzene derivatives, has facilitated its availability for research applications. The compound's commercial availability from multiple chemical suppliers indicates established synthetic routes and standardized purification procedures, supporting its use in systematic research investigations.

Scope and Objectives of the Research

The research scope encompassing this compound extends across multiple domains of chemical investigation, reflecting the compound's potential utility in diverse applications. The primary research objectives focus on elucidating the structure-property relationships that govern the behavior of difluoroethyl-substituted aromatic compounds, with particular emphasis on understanding how the geminal difluoro functionality influences molecular properties and reactivity patterns.

Current research initiatives investigate the compound's potential role in medicinal chemistry applications, building upon the established importance of difluoromethyl motifs in pharmaceutical development. The investigation of this compound as a model compound contributes to understanding how difluoroethyl substituents affect molecular lipophilicity, metabolic stability, and binding interactions with biological targets. These studies are particularly relevant given the increasing regulatory scrutiny of perfluorinated compounds and the need for alternative fluorinated building blocks in drug discovery.

The synthetic chemistry research objectives encompass the development of efficient methodologies for preparing difluoroethyl-substituted aromatics, including investigations of defluorinative functionalization reactions that can transform readily available starting materials into diverse difluoromethyl-containing products. Research in this area aims to establish practical synthetic protocols that enable late-stage functionalization of complex molecules while maintaining high functional group tolerance.

Table 1: Key Research Objectives and Methodological Approaches

| Research Domain | Primary Objectives | Methodological Approaches |

|---|---|---|

| Structural Analysis | Characterization of molecular properties and conformational behavior | Nuclear magnetic resonance spectroscopy, computational modeling |

| Synthetic Chemistry | Development of efficient preparation methods and functionalization reactions | Grignard reagent synthesis, defluorinative functionalization protocols |

| Medicinal Chemistry | Evaluation of bioisosteric properties and structure-activity relationships | Lipophilicity measurements, metabolic stability studies |

| Materials Science | Investigation of physical properties and potential applications | Thermal analysis, solubility studies, crystallographic analysis |

The materials science research objectives focus on characterizing the physical and chemical properties of this compound, including thermal stability, solubility profiles, and intermolecular interaction patterns. These investigations provide fundamental data necessary for understanding the compound's behavior under various conditions and its potential utility in materials applications.

Advanced analytical research aims to develop comprehensive characterization protocols for difluoroethyl-substituted compounds, utilizing techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry approaches. These methodological developments support the broader research community by establishing standardized analytical procedures for similar compounds and facilitating comparative studies across related molecular systems.

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2/c1-3-4-9-5-7-10(8-6-9)11(2,12)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHCVHUCXRTLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,1-difluoroethyl)-4-propylbenzene typically involves the introduction of the 1,1-difluoroethyl group onto a para-substituted benzene ring bearing a propyl group. The key challenges lie in selective fluorination and the formation of the difluoroalkyl moiety without degrading the aromatic system.

Two main synthetic approaches are commonly employed:

- Direct difluoroalkylation of aromatic precursors using difluorocarbene or difluorinated reagents.

- Cross-coupling reactions of preformed difluoroalkyl-containing intermediates with substituted aryl halides.

Direct Difluoroalkylation Using Difluorocarbene Sources

Difluorocarbene (:CF2) is a reactive intermediate that can be generated in situ from various precursors and used to introduce difluoromethylene groups onto aromatic rings or alkenes.

Sodium bromodifluoroacetate (BrCF2COONa) is a stable difluorocarbene precursor that decomposes at relatively mild temperatures to release difluorocarbene efficiently. This reagent has been shown to provide nearly quantitative yields in difluorocyclopropanation and related difluoroalkylation reactions, offering advantages over other difluorocarbene sources in terms of stability and reaction conditions.

In aromatic systems, difluorocarbene can add to alkenes or reactive sites to form difluoroalkylated products. However, controlling regioselectivity and avoiding side reactions require careful choice of reaction conditions and substrates.

Preparation via Difluoroalkyl Sulfane Intermediates and Cross-Coupling

A highly effective method involves the synthesis of aryl α,α-difluoroethyl thioethers as intermediates, which can then be converted to the target compound via palladium-catalyzed cross-coupling reactions.

The preparation of (1,1-difluoroethyl)(4-bromophenyl)sulfane is achieved by reacting ethynyl(4-bromophenyl)sulfane with 70% hydrogen fluoride-pyridine complex in dry dichloromethane at controlled temperatures, followed by purification via silica gel chromatography. This step introduces the difluoroethyl group onto the aryl sulfane.

Subsequently, this difluoroethyl aryl sulfane undergoes palladium-catalyzed cross-coupling with 1-ethynyl-4-propylbenzene in the presence of PdCl2(PPh3)2, triethylamine, and DMF under an inert atmosphere at 80 °C for 16 hours. The reaction yields this compound after workup and purification, with yields around 65% reported.

This route benefits from the stability of the difluoroethyl sulfane intermediate and the mild conditions of the cross-coupling step, enabling selective functionalization without damaging the aromatic ring or the propyl substituent.

Alternative Fluorination via Diazotization and Balz-Schiemann Reaction

Traditional aromatic fluorination methods such as the Balz-Schiemann reaction involve diazotization of aromatic amines to form diazonium tetrafluoroborates, which upon thermal decomposition yield fluorinated aromatics.

Although this method has been used historically for difluorobenzene derivatives, it suffers from low yields, difficult isolation of diazonium salts, and side reactions.

For difluoroalkylated aromatics like this compound, this method is less practical due to the complexity of introducing difluoroethyl groups directly via diazotization.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The difluoroethyl sulfane intermediate route is currently the most practical and reliable for synthesizing this compound, balancing yield, selectivity, and operational simplicity.

The use of 70% HF·Py as a fluorinating agent allows for controlled introduction of difluoroalkyl groups onto alkynyl sulfane precursors, which can then be cross-coupled to aromatic substrates bearing alkyl substituents such as propyl groups.

Careful purification by silica gel chromatography is essential to isolate pure products and intermediates, as side products and unreacted starting materials can complicate the process.

Difluorocarbene methods provide high yields but are more suited for cyclopropanation or difluoromethylation of alkenes rather than direct aromatic substitution.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoroethyl)-4-propylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include halogens and nucleophiles, with reactions often carried out in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

1-(1,1-Difluoroethyl)-4-propylbenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)-4-propylbenzene exerts its effects involves interactions with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, affecting biological processes and chemical reactions .

Comparison with Similar Compounds

1-(1,1,2,2,2-Pentafluoroethyl)-4-propylbenzene

- CAS : 158536-00-6

- Molecular Formula : C₁₁H₁₁F₅

- Molecular Weight : 238.20 g/mol

- Key Differences :

- The pentafluoroethyl group introduces three additional fluorine atoms compared to the difluoroethyl substituent, significantly increasing electronegativity and hydrophobicity (XlogP: ~4.2 vs. ~3.5 for the difluoroethyl analogue).

- Higher molecular weight and fluorine content enhance thermal stability and resistance to oxidative degradation, making it suitable for high-performance lubricants .

1-Bromo-4-(1,1-difluoroethyl)benzene

- CAS : 1000994-95-5

- Molecular Formula : C₈H₇BrF₂

- Molecular Weight : 221.04 g/mol

- Key Differences: Substitution of the propyl group with bromine alters reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates. Bromine’s higher atomic mass increases density and polarizability, influencing solubility in non-polar solvents .

4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene

- CAS : 1138445-12-1

- Molecular Formula : C₉H₉F₃

- Molecular Weight : 174.16 g/mol

- Key Differences :

Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | XlogP* | Key Applications |

|---|---|---|---|---|---|

| This compound | - | C₁₁H₁₃F₂ | 186.22 | ~3.5 | Polymers, agrochemicals |

| 1-(1,1,2,2,2-Pentafluoroethyl)-4-propylbenzene | 158536-00-6 | C₁₁H₁₁F₅ | 238.20 | ~4.2 | High-temperature lubricants |

| 1-Bromo-4-(1,1-difluoroethyl)benzene | 1000994-95-5 | C₈H₇BrF₂ | 221.04 | ~2.8 | Pharmaceutical intermediates |

| 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene | 1138445-12-1 | C₉H₉F₃ | 174.16 | ~2.1 | Liquid crystal precursors |

*XlogP values estimated via computational models.

Biological Activity

1-(1,1-Difluoroethyl)-4-propylbenzene, also known as difluoroethyl propylbenzene, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1186195-15-2

- Molecular Formula : C12H14F2

Synthesis

The synthesis of this compound typically involves the introduction of a difluoroethyl group to the propylbenzene framework. Various synthetic routes can be employed, including:

- Electrophilic Aromatic Substitution : Utilizing difluoroethylation agents in the presence of catalysts.

- Radical Reactions : Generating difluoroethyl radicals that can add to the aromatic system.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

Anticancer Activity

In preliminary studies, the compound has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets:

- Electrophilic Nature : The difluoroethyl group enhances lipophilicity, facilitating membrane penetration and interaction with nucleophilic sites in biological molecules.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular homeostasis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated that this compound had a superior inhibition profile compared to non-fluorinated analogs, particularly against Gram-positive bacteria.

Cancer Cell Line Study

In another study focusing on cancer therapeutics, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in viability and increased markers of apoptosis. Flow cytometry analysis confirmed these findings by demonstrating increased sub-G1 populations indicative of apoptotic cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,1-difluoroethyl)-4-propylbenzene, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via halogenated intermediates, such as brominated precursors (e.g., 1-bromo-4-propylbenzene), followed by fluorination using 1,1-difluoroethylating agents. A Suzuki-Miyaura coupling or nucleophilic substitution may be employed for introducing the difluoroethyl group. Purification typically involves column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization in nonpolar solvents. Monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity with HPLC (C18 column, methanol/water mobile phase) is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm the difluoroethyl group’s presence (δ ≈ -100 to -120 ppm) and NMR for propyl chain integration (δ 0.9–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can validate the molecular ion peak (e.g., m/z ≈ 198.148 for [M+H]).

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves steric effects of the difluoroethyl group (e.g., bond angles and torsional strain) .

Q. How do substituents (difluoroethyl vs. propyl) influence the compound’s electronic properties?

- Methodological Answer : Computational studies (DFT, B3LYP/6-31G*) can model electron-withdrawing effects of the difluoroethyl group, contrasting with the electron-donating propyl chain. Electrostatic potential maps and HOMO-LUMO gaps reveal charge distribution and reactivity. Experimentally, Hammett σ constants and UV-Vis spectroscopy (λmax shifts) quantify substituent effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s thermodynamic stability in different solvents?

- Methodological Answer : Discrepancies in solubility parameters (e.g., Hansen solubility) or degradation pathways (hydrolysis/oxidation) may arise. Use differential scanning calorimetry (DSC) to measure melting points and thermogravimetric analysis (TGA) for decomposition profiles. Solvent polarity studies (via Kamlet-Taft parameters) and accelerated stability testing (40°C/75% RH) clarify environmental dependencies .

Q. What strategies are recommended for assessing the compound’s biological activity in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Cellular Uptake Studies : Radiolabel the compound (e.g., isotope) and quantify intracellular accumulation via scintillation counting.

- Toxicity Profiling : Use MTT assays in hepatocyte cell lines (e.g., HepG2) to evaluate metabolic interference .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer : Isotopic labeling (, ) tracks reaction intermediates. For fluorination steps, NMR kinetics identify rate-determining steps. Computational transition-state modeling (Gaussian or ORCA) predicts activation barriers for SN2 vs. radical pathways. Cross-validation with experimental Arrhenius plots is essential .

Q. What methodologies are suitable for studying the compound’s environmental persistence?

- Methodological Answer : Simulate environmental degradation via UV irradiation (λ = 254 nm) or microbial exposure (soil slurry tests). Quantify breakdown products (e.g., difluoroacetic acid) using LC-MS/MS (C18 column, 0.1% formic acid gradient). Compare half-lives in aerobic vs. anaerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.